![molecular formula C14H9F3N2O B2925723 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 478245-73-7](/img/structure/B2925723.png)
2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methoxy group, a trifluoromethyl group, and a carbonitrile group
作用机制
Target of Action
Trifluoromethylpyridines (tfmps), a class of compounds to which this molecule belongs, are widely used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The trifluoromethyl group is often involved in key interactions with target proteins, while the pyridine ring can participate in π-stacking interactions and hydrogen bonding .
Biochemical Pathways
Tfmp derivatives have been found to impact a variety of biological pathways, depending on their specific structure and the nature of their target .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as these groups are known to impact the lipophilicity, metabolic stability, and permeability of compounds .
Result of Action
Tfmp derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action of 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can be influenced by various environmental factors. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound . Furthermore, the presence of other substances in the environment, such as solvents or biological matrices, could potentially influence the compound’s action and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine precursor under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
化学反应分析
Types of Reactions: 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines or phenyl derivatives.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has shown potential as a bioactive molecule
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions in diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
相似化合物的比较
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
2-Methoxy-4-(trifluoromethyl)pyridine-3-boronic acid
Uniqueness: 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, imparts significant lipophilicity and metabolic stability, making it a valuable candidate for various applications.
属性
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-20-13-12(8-18)11(5-6-19-13)9-3-2-4-10(7-9)14(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDNCWKTKZEPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(But-2-ynamido)piperidin-1-yl]benzamide](/img/structure/B2925642.png)
![8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2925643.png)
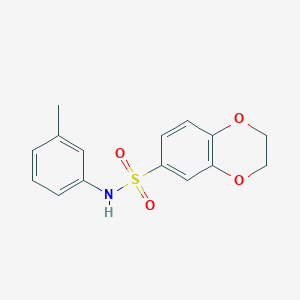

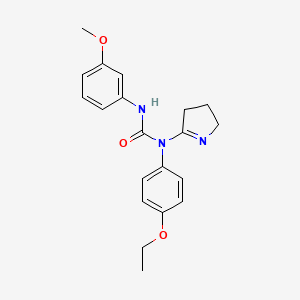
![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)
![3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2925658.png)
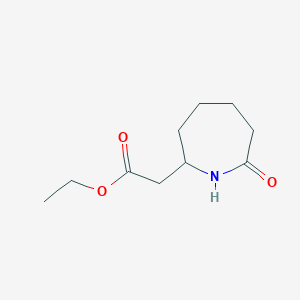
![8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2925660.png)
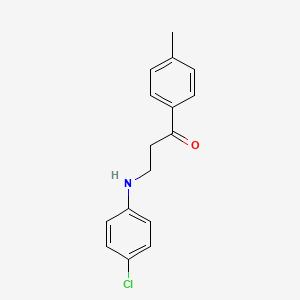
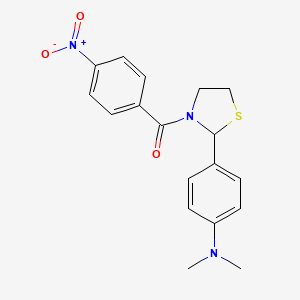
![ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate](/img/structure/B2925663.png)
